Picolinic acid

Description

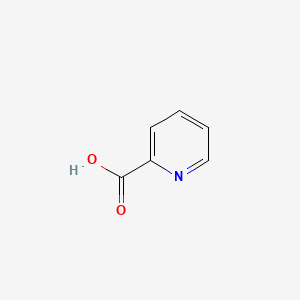

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOXPEMLGUPBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Record name | picolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Picolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7031903 | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white crystalline powder; [MSDSonline], Solid | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |

| Record name | SID57264398 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00789 [mmHg] | |

| Record name | Picolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8623 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-98-6, 32075-31-3, 88161-53-9 | |

| Record name | Picolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032075313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nikogamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088161539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | picolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7031903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZV2W997JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136.5 °C | |

| Record name | Picolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Picolinic Acid in Biological Systems: Biosynthesis and Metabolic Pathways

Kynurenine (B1673888) Pathway of L-Tryptophan Metabolism

The kynurenine pathway is the principal route for tryptophan catabolism in mammals, accounting for over 95% of its degradation. nih.govwikipedia.org This intricate pathway leads to the production of several key metabolites, including picolinic acid, quinolinic acid, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govwikipedia.org

The initial and rate-limiting step of the kynurenine pathway is the oxidative cleavage of the indole (B1671886) ring of L-tryptophan to form N-formylkynurenine. nih.govwikipedia.org This reaction is catalyzed by two distinct heme-containing enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govnih.gov

Indoleamine 2,3-dioxygenase (IDO): Primarily found in extrahepatic tissues, IDO is induced by pro-inflammatory cytokines, such as interferon-gamma. nih.govnih.gov Its activity is crucial in immune modulation and tolerance. nih.govrsc.org

Tryptophan 2,3-dioxygenase (TDO): Predominantly expressed in the liver, TDO is responsible for regulating systemic tryptophan levels. wikipedia.orgnih.govmdpi.com

Both enzymes catalyze the same initial step, channeling tryptophan into the kynurenine pathway. nih.gov

Following a series of enzymatic reactions, the pathway yields an unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.govresearchgate.net This intermediate stands at a critical bifurcation point in the pathway. researchgate.net The enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) acts on 3-hydroxyanthranilic acid to produce ACMS. nih.gov From here, the metabolic fate of ACMS is directed towards either this compound or quinolinic acid. nih.gov The enzymatic shunting towards this compound involves the action of ACMS decarboxylase (ACMSD), which converts ACMS to 2-aminomuconic semialdehyde. nih.gov This product then undergoes a non-enzymatic conversion to yield this compound. nih.gov

This compound and quinolinic acid synthesis are competing branches of the kynurenine pathway originating from the same precursor, 2-amino-3-carboxymuconate semialdehyde (ACMS). nih.gov When ACMSD is not saturated with its substrate, it efficiently channels the metabolic flux towards this compound production. nih.gov However, under conditions where the production of ACMS exceeds the capacity of ACMSD, the intermediate spontaneously cyclizes to form quinolinic acid. nih.govnih.gov Quinolinic acid is a neurotoxic metabolite that acts as an agonist for the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org The balance between this compound and quinolinic acid production is therefore a critical factor in determining the neurotoxic or neuroprotective output of the kynurenine pathway. researchgate.net

Aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), also known as picolinic carboxylase, is the key enzyme regulating the flux of the kynurenine pathway towards either this compound or quinolinic acid. nih.govnih.gov By preferentially decarboxylating 2-amino-3-carboxymuconate semialdehyde, ACMSD directs the pathway towards the formation of 2-aminomuconic semialdehyde, the immediate precursor of this compound. nih.gov The efficiency of ACMSD is a determining factor in the ratio of this compound to quinolinic acid produced. nih.gov When ACMSD activity is high, the synthesis of this compound is favored. Conversely, when the enzyme is saturated or its activity is low, the non-enzymatic cyclization to quinolinic acid predominates. nih.govnih.gov

The kynurenine pathway ultimately leads to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in numerous cellular redox reactions and signaling processes. nih.govnih.govfrontiersin.org Quinolinic acid is a direct precursor in the pathway leading to NAD+ synthesis. nih.govresearchgate.net Quinolinic acid is converted to nicotinic acid mononucleotide (NAMN) by the enzyme quinolinate phosphoribosyltransferase (QPRT). nih.govmdpi.com Therefore, the activity of ACMSD not only influences the balance between this compound and quinolinic acid but also indirectly affects the de novo synthesis of NAD+. nih.gov When the pathway is shunted towards this compound production, the availability of quinolinic acid for NAD+ synthesis is reduced. nih.gov

| Key Enzymes in this compound Biosynthesis | Function |

| Indoleamine 2,3-Dioxygenase (IDO) | Catalyzes the initial, rate-limiting step of the kynurenine pathway in extrahepatic tissues. nih.govnih.gov |

| Tryptophan 2,3-Dioxygenase (TDO) | Catalyzes the initial, rate-limiting step of the kynurenine pathway, primarily in the liver. nih.govwikipedia.org |

| 3-Hydroxyanthranilic Acid Oxygenase (3HAO) | Produces the intermediate 2-amino-3-carboxymuconic semialdehyde (ACMS). nih.gov |

| ACMS Decarboxylase (ACMSD) | Directs the ACMS intermediate towards this compound synthesis. nih.govnih.gov |

| Quinolinate Phosphoribosyltransferase (QPRT) | Converts quinolinic acid to nicotinic acid mononucleotide for NAD+ synthesis. nih.govmdpi.com |

Microbial Metabolism and Degradation Pathways of this compound

While this compound is an endogenous metabolite in mammals, it can also be utilized and degraded by various microorganisms. asm.orgmdpi.com Several bacterial species have been identified that can use this compound as a sole source of carbon and nitrogen for growth. asm.orgmdpi.comnih.gov The microbial degradation of this compound typically involves a series of enzymatic hydroxylation and decarboxylation reactions. asm.orgnih.gov

A common degradation pathway identified in bacteria such as Alcaligenes faecalis and Arthrobacter picolinophilus proceeds as follows: asm.orgnih.gov

Hydroxylation: this compound is first hydroxylated at the 6-position to form 6-hydroxythis compound. asm.orgsemanticscholar.org

Further Hydroxylation: 6-hydroxythis compound is then hydroxylated at the 3-position to yield 3,6-dihydroxythis compound. asm.orgnih.gov

Decarboxylation: This intermediate is subsequently decarboxylated to form 2,5-dihydroxypyridine (B106003). asm.orgmdpi.comnih.gov

Ring Cleavage: The pyridine (B92270) ring of 2,5-dihydroxypyridine is then cleaved, and the resulting products are funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to the production of fumaric acid. asm.orgnih.govbiorxiv.org

Recent research has identified a pic gene cluster in Alcaligenes faecalis that is responsible for the complete degradation of this compound. asm.orgnih.gov This cluster encodes the necessary enzymes for each step of the degradation pathway, including a this compound dehydrogenase (PicA), a 6-hydroxythis compound monooxygenase (PicB), and a 3,6-dihydroxythis compound decarboxylase (PicC). asm.orgnih.gov

| Microbial Degradation of this compound: Key Steps and Intermediates |

| Initial Substrate: this compound |

| Step 1: 6-hydroxylation |

| Intermediate: 6-Hydroxythis compound asm.orgsemanticscholar.org |

| Step 2: 3-hydroxylation |

| Intermediate: 3,6-Dihydroxythis compound asm.orgnih.gov |

| Step 3: Decarboxylation |

| Intermediate: 2,5-Dihydroxypyridine asm.orgmdpi.comnih.gov |

| Final Product: Fumaric Acid (via ring cleavage and further metabolism) asm.orgnih.gov |

Presence and Distribution in Biological Fluids and Tissues

This compound is an endogenous metabolite of L-tryptophan and has been detected in various human biological fluids and tissues, suggesting its involvement in physiological processes. nih.gov

This compound is present in human cerebrospinal fluid (CSF). nih.gov Studies have shown that its concentration in the CSF can be influenced by both age and the time of day, suggesting a diurnal variation in its synthesis within the central nervous system. nih.gov In individuals without apparent CNS disease, CSF this compound levels were found to be approximately 10-fold higher in samples collected between 8:00 PM and 4:00 PM compared to those taken between 4:00 AM and 12:00 PM. nih.gov Furthermore, a direct correlation has been observed between a patient's age and their CSF this compound concentration. nih.gov

| Parameter | Finding | Reference |

| Diurnal Variation | ~10-fold higher concentration in samples from 20:00-16:00 vs. 04:00-12:00 | nih.gov |

| Age Correlation | Direct correlation between age and CSF this compound concentration | nih.gov |

This compound has been identified in several other biological fluids. A high-performance liquid chromatography (HPLC) method has provided evidence for its presence in human blood serum . nih.govresearchgate.net

The presence of this compound in human milk has been a subject of some debate. One study reported a concentration of 308 µM, suggesting it could be the zinc-binding ligand responsible for the high bioavailability of zinc from human milk. nih.gov However, another study using HPLC found a much lower concentration of less than 3.7 µM in human milk. nih.govresearchgate.net

This compound has also been investigated in pancreatic juice and intestinal homogenates . nih.govnih.govresearchgate.net One study reported that this compound was undetectable in both human and rat pancreatic juice, as well as in human infant and rat intestinal homogenates, with a detection limit of 2.5 µM. nih.govresearchgate.net This finding has led to questioning the physiological significance of this compound in intestinal zinc absorption. nih.govresearchgate.net

| Biological Fluid/Tissue | Reported Concentration/Detection | Reference(s) |

| Blood Serum | Detected | nih.govresearchgate.net |

| Human Milk | < 3.7 µM to 308 µM | nih.govnih.govresearchgate.net |

| Pancreatic Juice | Undetectable (< 2.5 µM) | nih.govresearchgate.net |

| Intestinal Homogenates | Undetectable (< 2.5 µM) | nih.govresearchgate.net |

Age-Related and Circadian Influences on this compound Levels

The concentration of this compound in biological systems is not static; it is subject to fluctuations influenced by both the aging process and the body's natural circadian rhythms. nih.gov Research has demonstrated that levels of this tryptophan metabolite change predictably with age and throughout the 24-hour day-night cycle. researchgate.net

Age-Related Influences

Studies have identified a direct correlation between an individual's age and the concentration of this compound in their cerebrospinal fluid (CSF). nih.gov As individuals age, the levels of this compound have been observed to increase. researchgate.net This age-associated rise in this compound is consistent with findings that the activity of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), the enzyme responsible for its production, also increases with age in various tissues in animal studies. researchgate.net The elevation of this compound is part of a broader pattern of age-related changes in the kynurenine pathway, the metabolic route from which this compound is derived. nih.govmdpi.com

Circadian Influences

This compound levels also exhibit significant diurnal variation, indicating an influence of the body's internal clock. nih.gov In human CSF, a notable fluctuation in this compound concentrations has been documented, with levels being significantly higher in the evening and overnight compared to the morning. researchgate.net Specifically, research involving 241 patients who underwent lumbar puncture showed that CSF this compound levels were approximately 10-fold higher in samples collected between 20:00 and 04:00 compared to those taken between 04:00 and 12:00. nih.gov This pronounced rhythm suggests a diurnal pattern in the synthesis of this compound within the central nervous system. researchgate.net

This circadian fluctuation appears to be unique to this compound when compared to other related metabolites. For instance, quinolinic acid, another product of the kynurenine pathway, does not demonstrate this same diurnal pattern. nih.gov The rhythmic nature of this compound production is thought to be linked to the availability of its precursor, L-tryptophan, which also follows a circadian pattern in the CSF. nih.gov It has been noted that this temporal rhythm of this compound can be disrupted in the presence of central nervous system diseases, suggesting that immune activation can override the normal circadian fluctuation. nih.gov

The table below summarizes the observed diurnal variations in this compound levels in human cerebrospinal fluid based on the time of sample collection.

| Time of Sample Collection | Relative this compound Level |

| 20:00 - 04:00 | High (Approximately 10-fold higher) |

| 04:00 - 12:00 | Low |

Picolinic Acid in Immunomodulation and Inflammatory Responses

Effects on T-Cell Proliferation and Activity

Picolinic acid also exerts significant immunomodulatory effects on T-lymphocytes. nih.gov It acts as a suppressor of T-cell proliferation and metabolic activity. nih.govresearchgate.net When CD4+ T-cells are activated, exposure to this compound inhibits their proliferation in a dose-dependent manner, although it does not impact their viability. nih.govresearchgate.net This inhibitory effect extends to CD8+ T-cells and Natural Killer (NK) cells. nih.govmedicinacomplementar.com.br

Interestingly, other T-cell effector functions, like the secretion of cytokines and the expression of activation markers on the cell surface, are not significantly affected by this compound. nih.govresearchgate.net The compound induces a profound state of anergy (unresponsiveness) in the T-cells, which cannot be overcome even with the addition of exogenous Interleukin-2 (IL-2). nih.govresearchgate.net At the molecular level, this compound's action is quite specific. It does not appear to interfere with major upstream signaling pathways such as the MAPKs (ERK and p38) or the mTOR pathway. nih.govresearchgate.net Instead, its primary molecular target seems to be related to the cell cycle regulator c-Myc, as this compound strongly reduces the activating phosphorylation of c-Myc at the Serine 62 position, thereby inhibiting cell cycle progression. nih.govresearchgate.net

| T-Cell Function | Effect of this compound | Molecular Impact | Source(s) |

| Proliferation | Suppressed (dose-dependent) | Reduced phosphorylation of c-Myc (Ser62) | nih.govresearchgate.netnih.gov |

| Viability | Unaffected | - | nih.govresearchgate.net |

| Cytokine Secretion | Not or weakly inhibited | - | nih.govresearchgate.net |

| Activation Marker Upregulation | Not or weakly inhibited | - | nih.govresearchgate.net |

| Metabolic Activity | Suppressed | - | nih.govresearchgate.net |

Suppression of CD4+ T-Cell Proliferation and Metabolic Activity

This compound acts as a potent inhibitor of CD4+ T-cell proliferation and metabolic activity. researchgate.netfrontiersin.orgoup.com This suppression occurs in a dose-dependent manner. researchgate.netnih.govresearchgate.net Unlike other tryptophan metabolites such as kynurenine (B1673888) and 3-hydroxyanthranilic acid, this compound does not impact the viability of T-cells. researchgate.netoup.comresearchgate.net Its primary effect is to arrest the cell cycle and reduce metabolic functions, which are crucial for T-cell expansion following activation. researchgate.netnih.gov This inhibitory action on T-cell proliferation is a key aspect of its immunoregulatory role. oup.com

Table 1: Effects of this compound on CD4+ T-Cell Proliferation and Viability

| Feature | Effect of this compound | Citation |

|---|---|---|

| Proliferation | Suppressed in a dose-dependent manner | researchgate.net, nih.gov, researchgate.net |

| Metabolic Activity | Suppressed in a dose-dependent manner | researchgate.net, nih.gov, researchgate.net |

| Cell Viability | Not significantly affected | researchgate.net, oup.com |

Influence on c-Myc Activation and Phosphorylation

The mechanism behind this compound's anti-proliferative effect involves its influence on the proto-oncogene c-Myc, a critical regulator of cell proliferation and metabolism. While this compound does not alter the transcriptional levels of c-Myc, it significantly inhibits its activation. researchgate.netnih.gov Specifically, research shows that this compound strongly reduces the phosphorylation of c-Myc at the Serine 62 (Ser62) residue in activated T-cells. researchgate.netnih.govresearchgate.net This post-transcriptional modification is crucial for c-Myc stability and function, and its reduction leads to the observed inhibition of cell cycle progression and metabolic activity. researchgate.netnih.govembopress.org

Impact on Cytokine Secretion and Cell Surface Activation Markers

In contrast to its strong effects on proliferation, this compound has a minimal impact on other T-cell effector functions. Studies indicate that cytokine secretion and the upregulation of cell surface activation markers are either not inhibited or only weakly affected by exposure to this compound. researchgate.netnih.govresearchgate.net This selective nature of its immunomodulation distinguishes it from other immunosuppressive agents, as it primarily targets the proliferative capacity of T-cells while leaving other immediate effector functions largely intact. researchgate.netnih.gov

Induction of Anergy and Inhibition of Th Cell Polarization

A significant consequence of exposing T-cells to this compound is the induction of a state of profound anergy, or unresponsiveness. researchgate.netnih.govresearchgate.net This anergic state is deep and cannot be reversed even with the addition of exogenous Interleukin-2 (IL-2), a potent T-cell growth factor. researchgate.netnih.govresearchgate.net Furthermore, this compound effectively inhibits the polarization of T-helper (Th) cells into specific subsets, such as Th1 and Th2. researchgate.netresearchgate.net It achieves this by inhibiting the expression of subset-specific transcription factors like T-bet (for Th1) and GATA-3 (for Th2). researchgate.net

Role in Inflammatory Disorders and Disease Pathogenesis

The kynurenine pathway, which generates this compound, is implicated in the pathogenesis of numerous inflammatory diseases, suggesting a role for its metabolites in these conditions. researchgate.netnih.govmdpi.com

Implication in Neuro-Inflammatory Diseases

The kynurenine pathway and its metabolites are increasingly linked to the pathophysiology of neuro-inflammatory and neurodegenerative disorders, including Alzheimer's disease, Huntington's disease, and multiple sclerosis. nih.govfrontiersin.orgtandfonline.com this compound is believed to exert neuroprotective effects within the central nervous system (CNS). researchgate.netnih.gov It can regulate the release of inflammatory mediators and may counteract the neurotoxic effects of another kynurenine pathway metabolite, quinolinic acid. frontiersin.org While no direct correlation has been established between cerebrospinal fluid (CSF) levels of this compound and a specific disease state, its production via a pathway implicated in neuro-inflammation highlights its potential involvement. researchgate.netnih.gov

Correlation with Altered Kynurenine Metabolites in Inflammatory Conditions

Table 2: Research Findings on this compound's Immunomodulatory and Pathological Roles

| Area of Research | Key Finding | Citation |

|---|---|---|

| T-Cell Anergy | Induces a deep state of anergy, irreversible by exogenous IL-2. | researchgate.net, nih.gov, researchgate.net |

| c-Myc Regulation | Reduces phosphorylation at Ser62, inhibiting c-Myc activation without affecting its transcription. | researchgate.net, nih.gov, researchgate.net |

| Effector Functions | Does not significantly inhibit cytokine secretion or upregulation of activation markers. | researchgate.net, nih.gov, researchgate.net |

| Neuro-inflammation | Implicated in neuro-inflammatory diseases; may have a neuroprotective role against quinolinic acid toxicity. | frontiersin.org, nih.gov, researchgate.net |

| Inflammatory Balance | Levels are altered in inflammatory conditions, contributing to the balance of kynurenine pathway metabolites. | frontiersin.org, oncotarget.com |

Insights from Mendelian Randomization on Lichen Planus Pathogenesis

Mendelian randomization (MR) is a genetic epidemiology method that utilizes genetic variants as instrumental variables to infer causal relationships between an exposure and an outcome, thereby reducing biases from confounding factors and reverse causality. frontiersin.orgresearchgate.net This approach has been employed to investigate the complex interplay between metabolites, immune cells, and inflammatory skin diseases like lichen planus (LP), an autoimmune disorder with an incompletely understood etiology. frontiersin.orgnih.gov

A recent MR study investigated the causal relationships between immune cell populations, plasma metabolites, and LP. frontiersin.org The study identified picolinate (B1231196) (the carboxylate form of this compound) as a potential high-risk factor for LP and a key modulator in its pathogenesis. frontiersin.org The findings revealed a negatively correlated causal effect of the percentage of Natural Killer (NK) cells among lymphocytes (NK %lymphocyte) on LP, suggesting a protective role for these immune cells. researchgate.netnih.gov

Crucially, the study demonstrated that picolinate levels act as a mediator in the relationship between NK %lymphocyte and LP. frontiersin.orgresearchgate.net The mediation analysis showed that picolinate levels accounted for 16.4% of the total effect of NK %lymphocyte on LP. frontiersin.orgresearchgate.netnih.gov Specifically, a higher NK %lymphocyte was causally associated with lower picolinate levels, and lower picolinate levels were in turn associated with a reduced risk of LP. frontiersin.org A reverse MR analysis confirmed the unidirectional nature of this causal pathway, as no causal effect of LP on picolinate levels, or of picolinate levels on NK %lymphocyte, was detected. frontiersin.org

These findings suggest a novel pathogenic pathway where a lower percentage of NK cells may lead to increased picolinate levels, which in turn contributes to the development of lichen planus. frontiersin.orgresearchgate.net This highlights this compound as a potential therapeutic target for mitigating the burden of LP associated with low NK cell counts. researchgate.netnih.gov

Table 1: Mendelian Randomization Findings on Picolinate, NK %Lymphocyte, and Lichen Planus

| Causal Relationship Investigated | Result (Odds Ratio, 95% CI) | P-value | Mediator Effect of Picolinate |

| NK %lymphocyte on Lichen Planus | 0.952 [0.910, 0.995] | 0.030 | Not Applicable |

| NK %lymphocyte on Picolinate Levels | 0.960 [0.932, 0.988] | 0.006 | Not Applicable |

| Picolinate Levels on Lichen Planus | Higher levels associated with increased risk | - | Not Applicable |

| Mediation of NK %lymphocyte effect on LP by Picolinate | - | 0.007 | 16.4% |

Data sourced from a two-sample, two-step Mendelian randomization study. frontiersin.orgresearchgate.netnih.gov

Influence on Natural Killer (NK) Cell Percentage

Natural Killer (NK) cells are cytotoxic lymphocytes that form a critical part of the innate immune system, providing a rapid defense against tumor cells and virally infected cells. nih.gov this compound has been shown to exert immunomodulatory effects by influencing the activity of various immune cells, including macrophages and T lymphocytes. aai.orgresearchgate.net While the MR study indicates a causal link where NK cell percentage influences picolinate levels, other research suggests that tryptophan metabolites, including this compound, can also influence NK cell function. frontiersin.orgnih.gov

Some studies have reported that tryptophan catabolites can inhibit the proliferation of both T cells and NK cells. nih.gov This suggests a complex feedback loop where NK cells may influence the production of this compound, and this compound, in turn, may regulate NK cell activity.

This compound has been shown to be a potent costimulus for inducing macrophage-mediated cytotoxicity. aai.org Macrophages, when activated, can release a variety of signaling molecules, including chemokines that recruit other immune cells like T lymphocytes and NK cells to target tissues. aai.org Specifically, this compound can induce the expression of macrophage inflammatory protein-1α (MIP-1α) and -1β (MIP-1β) in macrophages. aai.org These chemokines are potent chemoattractants for T cells and are involved in regulating immune cell trafficking during an inflammatory response. aai.org This indicates an indirect pathway by which this compound could influence the presence and function of NK cells at sites of inflammation.

Table 2: Investigated Effects of this compound on Immune Cells

| Cell Type | Observed Effect of this compound | Mechanism/Associated Molecules |

| Macrophages | Potent costimulus for activation of effector functions | Induction of MIP-1α and MIP-1β expression, potentially via iron chelation. aai.org |

| CD4+ T cells | Suppression of proliferation and metabolic activity | Inhibition of c-Myc activation. researchgate.net |

| Natural Killer (NK) cells | Tryptophan catabolites can inhibit proliferation. nih.gov | Part of a broader immunomodulatory effect of the kynurenine pathway. nih.gov |

Picolinic Acid in Neurobiology and Neurological Function

Neuroprotective Mechanisms

Picolinic acid has demonstrated neuroprotective properties in various experimental models, primarily by counteracting the detrimental effects of quinolinic acid. researchgate.netnih.govmdpi.comqueensu.canih.gov

Antagonism of Quinolinic Acid (QUIN)-Induced Neurotoxicity

Quinolinic acid is a neurotoxic metabolite of the kynurenine (B1673888) pathway that can cause neuronal death through overstimulation of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netmdpi.comcdnsciencepub.com this compound has been shown to attenuate QUIN-induced neurotoxicity. nih.govmdpi.comcdnsciencepub.comqueensu.canih.gov Studies involving focal injections of QUIN into specific brain regions, such as the nucleus basalis magnocellularis (nbM) and the striatum in rats, have demonstrated that co-injection or continuous infusion of this compound can protect against the neurotoxic effects of QUIN. queensu.canih.govqueensu.caqueensu.ca For instance, continuous infusion of this compound protected against the neurotoxic effects of chronic QUIN infusion in the rat striatum. queensu.canih.gov this compound has been found to be non-toxic when injected alone into the nbM. queensu.ca

Research has investigated the effectiveness of this compound in antagonizing QUIN-induced neurotoxicity at different molar ratios. A study involving co-injection into the nbM showed that this compound produced a dose-related antagonism of QUIN neurotoxicity, with a molar ratio of 3:1 (PIC:QUIN) providing protection against acute QUIN-induced neurotoxicity. queensu.caqueensu.ca Another study using continuous infusion in the striatum utilized a PIC:QUIN ratio of 3:1 (18 nmol/h PIC and 6 nmol/h QUIN). nih.gov

Table 1: Antagonism of QUIN-Induced Neurotoxicity by this compound

| Study Type | Brain Region | QUIN Administration | This compound Administration | PIC:QUIN Molar Ratio | Observed Effect | Citation |

| Focal Injection | Nucleus Basalis Magnocel. | Single Injection | Co-injection | Dose-related, 3:1 | Attenuation of neurotoxicity | queensu.caqueensu.ca |

| Continuous Infusion | Striatum | Chronic Infusion | Continuous Infusion | 3:1 | Protection against depletion of NADPH-d neurons | queensu.canih.gov |

Protection of Cholinergic Neurons and Striatal Dopaminergic Neurotoxicity

This compound has been shown to protect specific neuronal populations from QUIN-induced damage. Studies have demonstrated that this compound protects cholinergic neurons in the nucleus basalis magnocellularis against QUIN-induced neurotoxicity. queensu.canih.govqueensu.caqueensu.ca This protection was observed as the prevention of a decrease in choline (B1196258) acetyltransferase (ChAT) activity and a reduction in cortical [³H]ACh release induced by QUIN injections. queensu.ca Furthermore, this compound has been found to attenuate striatal dopaminergic neurotoxicity produced by nigral injections of QUIN. queensu.ca The fact that this compound protects multiple neuron populations, including cholinergic and dopaminergic neurons, from QUIN neurotoxicity suggests it has a protective action on several neuronal types. queensu.ca

Impact on NADPH Diaphorase Containing Neurons

NADPH diaphorase-containing neurons in the rat striatum are particularly sensitive to the effects of long-term exposure to QUIN. queensu.ca Chronic infusions of QUIN have been shown to deplete these neurons. queensu.canih.gov this compound has been demonstrated to protect against this depletion. queensu.canih.gov A study using continuous intrastriatal infusions of QUIN (6 nmol/h) for 7 days severely depleted NADPH diaphorase-positive neurons. nih.gov When this compound (18 nmol/h) was co-infused with QUIN, it attenuated the depletion of these neurons. nih.gov Infusion of this compound alone did not affect the number of these neurons, indicating it is not neurotoxic to this population. queensu.canih.gov

Table 2: Effect of this compound on NADPH Diaphorase-Containing Neurons in Rat Striatum (Chronic Infusion)

| Infusion Substance(s) | Infusion Rate (nmol/h) | Duration | Effect on NADPH Diaphorase+ Neurons | Citation |

| Saline | - | 7 days | No significant effect | queensu.canih.gov |

| QUIN | 6 | 7 days | Severe depletion | queensu.canih.gov |

| PIC | 18 | 7 days | No significant effect | queensu.canih.gov |

| QUIN + PIC | 6 + 18 | 7 days | Attenuated depletion | queensu.canih.gov |

Differentiation from NMDA Antagonists

While quinolinic acid exerts its neurotoxic effects primarily through the NMDA receptor, this compound's neuroprotective mechanism appears to differ from that of classical NMDA antagonists like kynurenic acid. cdnsciencepub.comqueensu.caqueensu.ca Unlike kynurenic acid and other NMDA antagonists, this compound seems to effectively block neurotoxicity without significantly affecting normal excitation. queensu.ca Although this compound has been shown to act as a weak partial agonist at the strychnine-sensitive glycine (B1666218) receptor site, it does not appear to act at the strychnine-insensitive site of the NMDA receptor complex. queensu.ca Some research suggests that this compound might protect by interfering with modulatory sites on the QUIN-sensitive NMDA receptor, such as zinc or polyamine sites. queensu.ca Studies have indicated that this compound blocks QUIN-induced neurotoxicity without an apparent direct interaction with excitatory amino acid receptors. queensu.ca The inhibition of QUIN-induced cholinergic toxicity by this compound may involve the chelation of zinc, which can augment the effect of QUIN at certain NMDA receptor subtypes. queensu.ca

Influence on Neurotransmitter Systems

This compound, as a metabolite of the kynurenine pathway, is indirectly linked to neurotransmitter systems due to the pathway's broader involvement in brain function.

Regulation of Serotonin (B10506) and Dopamine (B1211576) Synthesis

The kynurenine pathway and the serotonin pathway both originate from the metabolism of tryptophan. mdpi.commdpi.com While the majority of tryptophan is metabolized through the kynurenine pathway (around 95%), a smaller percentage (1-2%) is converted to serotonin. mdpi.com The activity of enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO), can influence the availability of tryptophan for serotonin synthesis. nih.gov Activation of IDO, for instance, can reduce tryptophan availability for serotonin synthesis and enhance kynurenine levels. nih.gov

This compound's potential influence on serotonin and dopamine synthesis is suggested through its role in the kynurenine pathway. Some sources indicate that this compound has been implicated in the regulation of neurotransmitter synthesis, including the production of serotonin and dopamine. ontosight.ai In neurons, the metabolism of kynurenine towards this compound, rather than quinolinic acid, is considered protective against neurotoxicity and is important for dictating serotonin synthesis and availability. nih.gov

Effects on Glutamate (B1630785) Release in the Striatum

Studies using in vitro models, such as superfused rat striatal slices, have investigated the effects of this compound on glutamate release in the striatum. Research indicates that this compound can modulate kainic acid-induced glutamate release in this brain region. nih.gov Specifically, this compound has been shown to significantly decrease glutamic acid release evoked by exposure to kainic acid in the presence of calcium. nih.gov This inhibitory action on excitotoxin-induced release supports the hypothesis that this compound might act presynaptically to modify excitotoxicity. nih.gov However, this effect was also observed with other pyridine (B92270) monocarboxylic acids like nicotinic and isonicotinic acid, suggesting a potential lack of structural specificity in this particular action. nih.gov

Interestingly, in the absence of external calcium, kainic acid-induced glutamate release was substantially reduced, and under these conditions, this compound did not influence the release. nih.gov Furthermore, this compound alone, at a concentration of 100 µM, was found to increase basal glutamate release by 35% over control levels in superfused rat striatal slices. nih.gov This observed increase in glutamate release by this compound itself appears inconsistent with its suggested neuroprotective properties. queensu.ca The precise mechanisms underlying this compound's influence on striatal glutamate release remain under investigation. queensu.ca

Association with Neurological Disorders and Brain Health

The kynurenine pathway, through which this compound is synthesized, has been implicated in the pathogenesis of various neuro-inflammatory and neurodegenerative diseases. nih.govnih.gov This has led to investigations into the association between this compound levels and neurological disorders.

Analysis of this compound levels in the cerebrospinal fluid (CSF) has been conducted to explore its potential link with CNS diseases. One study analyzed CSF this compound levels in a cohort of patients undergoing lumbar puncture for clinical evaluation. nih.govnih.gov In individuals without apparent CNS disease, CSF this compound levels demonstrated a diurnal variation, with levels being significantly higher during the evening and night (20:00 to 16:00 h) compared to the morning and early afternoon (04:00 to 12:00 h). nih.govresearchgate.net Additionally, a direct correlation was observed between a patient's age and their CSF this compound concentration. nih.govresearchgate.net

However, this particular study did not find significant correlations between CSF this compound levels and any specific CNS disease state within the studied population. nih.govnih.govresearchgate.net While some research has suggested elevated this compound levels with immune activation, this study did not find a correlation between CSF this compound concentrations and immune activation markers like white cell count and C-reactive protein. nih.gov Another systematic review examining kynurenine pathway metabolites in multiple sclerosis (MS) found conflicting results regarding CSF this compound levels in MS patients compared to healthy controls, with one study reporting lower levels and others finding no significant difference. frontiersin.org The limited and sometimes contradictory findings highlight the need for further research to clarify the relationship between CSF this compound levels and specific CNS diseases. nih.govnih.gov

Research has explored the potential implications of this compound in seizure activity and brain damage, particularly in the context of excitotoxicity mediated by other kynurenine pathway metabolites like quinolinic acid (QUIN). QUIN is a known endogenous excitotoxin that can cause neuronal damage and has been implicated in various neurological conditions, including epilepsy. mdpi.comnih.gov

Studies have shown that this compound can attenuate the neurotoxic effects induced by QUIN in animal models. queensu.canih.gov For instance, this compound has been demonstrated to protect against QUIN-induced depletion of certain neurons in the rat striatum. queensu.ca It appears that this compound can block the neurotoxic properties of QUIN without affecting its neuroexcitant effects. nih.gov The mechanism by which this compound exerts this neuroprotective effect against QUIN excitotoxicity is not fully understood but may involve interference with presynaptic glutamate input or modulation of modulatory sites on the NMDA receptor complex, although direct competition at the QUIN binding site does not appear to be involved. queensu.ca

Picolinic Acid in Metal Ion Homeostasis and Chelation

Mechanism of Metal Chelation

The ability of picolinic acid to chelate metal ions is central to its biological functions. This process involves the formation of stable, ring-like structures with metal ions, a characteristic that significantly alters the metal's chemical properties and its interaction with biological systems.

Bidentate Chelating Agent Properties

This compound functions as a bidentate chelating agent, meaning it can bind to a central metal ion through two separate donor atoms. sjctni.educhemicalbook.com This binding occurs through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the adjacent carboxylate group. sjctni.edu This dual-point attachment creates a stable five-membered ring structure, a feature that enhances the stability of the resulting metal complex. At physiological pH, the carboxylic acid group of this compound is deprotonated, allowing the negatively charged carboxylate and the nitrogen atom to form strong coordinate bonds with positively charged metal ions. sjctni.eduscispace.com This chelation process is crucial for its role in biological systems, as it effectively sequesters the metal ion, altering its reactivity and solubility. fsu.edu

Formation of Charge-Neutral and Lipophilic Complexes

A key aspect of this compound's chelating action is its ability to form charge-neutral and consequently more lipophilic (fat-soluble) complexes with metal ions. sjctni.eduncats.io When this compound binds to a divalent metal ion (with a +2 charge), the two negative charges from two this compound molecules can neutralize the positive charge of the metal ion. fsu.edu This neutralization of charge is significant because it transforms the water-soluble, charged metal ion into a complex that is more soluble in lipids. sjctni.eduncats.io This increased lipophilicity is thought to facilitate the passage of the chelated metal across the lipid-rich cell membranes of the intestine, thereby enhancing its absorption into the bloodstream. fsu.edu

Interaction with Essential Metal Ions (Zinc, Iron, Chromium, Manganese, Copper, Molybdenum)

This compound is recognized as a primary natural chelator for a range of essential trace elements in the human body. fsu.eduresearchgate.net Research has demonstrated its capacity to form stable complexes with several vital metal ions, including zinc (Zn), iron (Fe), chromium (Cr), manganese (Mn), copper (Cu), and molybdenum (Mo). sjctni.educhemicalbook.comncats.ioresearchgate.net The formation of these complexes is believed to play a role in the absorption and transport of these micronutrients. ajol.info For instance, the ability of this compound to chelate iron is thought to be a mechanism behind some of its antimicrobial effects, as it can withhold this essential nutrient from pathogens. nih.gov Similarly, its interaction with chromium has led to the widespread use of chromium picolinate (B1231196) in dietary supplements. researchgate.net The chelation of these various metal ions by this compound underscores its broad importance in maintaining mineral balance within the body. sjctni.eduajol.info

Role in Nutrient Absorption and Bioavailability

The chelating properties of this compound directly influence the absorption and bioavailability of certain nutrients, most notably zinc. By forming stable complexes, this compound can enhance the uptake of these essential minerals from the diet.

Facilitating Intestinal Absorption of Zinc(II) Ions

This compound is suggested to play a crucial role in assisting the absorption of zinc(II) ions and other divalent or trivalent ions through the small intestine. sjctni.educhemicalbook.com It is endogenously produced in the liver and kidneys from the amino acid tryptophan and is secreted into the intestine during digestion. scispace.comfsu.edu In the intestinal lumen, this compound is thought to bind with dietary zinc, forming a zinc-picolinate complex. scispace.com This complex, being charge-neutral and lipophilic, is believed to more readily traverse the intestinal cell membranes and enter the absorptive cells. scispace.comfsu.edu This proposed mechanism suggests that endogenous this compound is a key factor in the natural pathway of zinc absorption. scispace.comresearchgate.net Studies on the rare genetic disorder Acrodermatitis enteropathica, which is characterized by severe zinc deficiency, have provided evidence for the importance of this compound in zinc absorption. researchgate.net

Comparative Absorption Studies of Zinc Picolinate

Several studies have been conducted to compare the absorption of zinc picolinate with other forms of zinc supplements.

A double-blind, four-period crossover trial involving 15 healthy human volunteers compared the absorption of zinc picolinate, zinc citrate, and zinc gluconate. scite.airesearchgate.net The results indicated that after four weeks of supplementation, there were significant increases in zinc levels in hair, urine, and erythrocytes with zinc picolinate administration. scite.airesearchgate.net In contrast, no significant changes in these parameters were observed with zinc gluconate, zinc citrate, or a placebo. scite.airesearchgate.net These findings suggest that complexing zinc with this compound can improve its absorption in humans. scite.airesearchgate.net

Another study comparing four commercially available zinc supplements found that zinc bisglycinate resulted in the highest plasma zinc levels over a four-hour period, followed by zinc picolinate, zinc gluconate, and zinc oxide. thorne.com However, the same study noted that zinc picolinate is a well-absorbed form and has been the subject of more clinical studies due to its longer history of use. thorne.com

These comparative studies highlight the enhanced bioavailability of zinc when chelated with this compound, although the precise mechanisms and comparative efficacy with other chelates continue to be areas of active research.

Influence on Urinary Excretion of Zinc

This compound, a catabolite of the essential amino acid tryptophan, has been demonstrated to influence the metabolism and excretion of zinc. nih.govkarger.com Studies in rat models have consistently shown that dietary administration of this compound leads to a significant increase in the urinary excretion of total zinc. nih.govkarger.comcambridge.orgcambridge.org This effect has been observed across various experimental conditions, including in rats fed diets with different zinc concentrations. karger.com

Research indicates that this compound not only enhances the excretion of ingested zinc but also increases the turnover of endogenous zinc. nih.gov In experiments with rats prelabeled with a zinc isotope (⁶⁵Zn), the introduction of this compound into their diet resulted in a notable increase in both urinary and fecal outputs of the isotope. nih.gov This suggests that this compound forms soluble complexes with zinc ions in the body, which are then readily absorbed but also rapidly cleared from the bloodstream and excreted through the urine. karger.com The increase in urinary zinc excretion can be substantial, with some studies reporting a 5- to 10-fold increase compared to control groups. karger.com This rapid excretion of zinc-picolinic acid complexes may prevent the metal from being fully available for metabolic processes or incorporation into tissues. karger.com

The table below summarizes findings from a study investigating the effect of different dietary this compound concentrations on urinary zinc excretion in rats.

Table 1: Effect of Dietary this compound on Urinary Zinc Excretion in Rats

| Dietary this compound (mmol/kg diet) | Mean Urinary Zinc Excretion (µ g/day ) | Fold Increase vs. Control |

|---|---|---|

| 0 (Control) | ~20 | 1x |

| 20 | ~100 | 5x |

| 40 | ~180 | 9x |

| 60 | ~200 | 10x |

Data adapted from studies on the effects of dietary this compound on mineral metabolism in rats. karger.com

Metal Chelation in Cellular Processes and Disease

This compound's function as a metal-chelating agent significantly impacts cellular iron metabolism, as demonstrated in studies on human erythroleukemic cell lines (K-562 and HEL). nih.govdntb.gov.ua When these cells are treated with this compound, there is a marked inhibition of iron uptake. nih.govdntb.gov.ua This is a direct consequence of this compound's ability to bind iron, reducing its availability for cellular absorption.

A key consequence of this intracellular iron depletion is a significant decrease in the levels of ferritin. nih.govdntb.gov.ua Ferritin is the primary intracellular iron storage protein, and its synthesis is tightly regulated by the amount of available iron. southtees.nhs.ukracgp.org.au By reducing the intracellular iron pool, this compound effectively signals a state of iron deficiency to the cell, leading to a down-regulation of ferritin synthesis. nih.govdntb.gov.ua This effect underscores the role of this compound in modulating the storage of iron within cells. The reduction in ferritin levels is a consistent finding in erythroleukemic cells exposed to this chelating agent. nih.govdntb.gov.ua

In a seemingly paradoxical response to the inhibition of cell growth and iron uptake, this compound induces a substantial increase in the cell's capacity to bind transferrin. nih.govdntb.gov.ua This phenomenon is attributed to a two- to five-fold enhancement in the rate of transferrin receptor biosynthesis. nih.govdntb.gov.ua Transferrin receptors are crucial for the primary pathway of iron uptake in most cells, binding to iron-carrying transferrin and facilitating its entry.

The upregulation of transferrin receptor synthesis by this compound is a compensatory mechanism. nih.govdntb.gov.ua When the cell senses a low level of intracellular iron, as created by the chelating action of this compound, it attempts to counteract this deficiency by increasing the number of transferrin receptors on its surface. nih.govdntb.gov.ua This feedback mechanism is designed to maximize the potential for capturing iron from the extracellular environment. nih.govdntb.gov.ua This regulatory effect is not unique to this compound; other iron-chelating compounds that lower intracellular iron levels also produce a similar enhancement of transferrin-binding capacity. nih.govdntb.gov.ua Conversely, supplementing the culture medium with iron leads to an increase in ferritin and a sharp decrease in the cells' transferrin-binding capacity. nih.govdntb.gov.ua

Table 2: Effects of this compound on Iron Metabolism in Human Erythroleukemic Cells

| Treatment Condition | Iron Uptake | Intracellular Ferritin Level | Transferrin Receptor Biosynthesis |

|---|---|---|---|

| Control | Normal | Normal | Normal |

| This compound | Inhibited | Markedly Decreased | 2 to 5-fold Increase |

| Iron Supplementation | Increased | Markedly Increased | Strongly Decreased |

Data based on research findings in K-562 and HEL cell lines. nih.govdntb.gov.ua

This compound's ability to chelate zinc ions has implications for the function of zinc-dependent enzymes. nih.govd-nb.info Many enzymes, known as metalloenzymes, require a metal ion cofactor, such as zinc, for their catalytic activity. nih.govd-nb.info this compound has been identified as an inhibitor of certain zinc-requiring enzymes, including metallo-β-lactamases (MBLs). nih.govresearchgate.net MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics by hydrolyzing them, a process that depends on one or two zinc ions in their active site. nih.gov

By binding to the essential zinc ions, this compound can disrupt the enzyme's structure and function, leading to inhibition. nih.gov This inhibitory action is a direct result of its chelating properties. However, research also indicates that potent inhibition of these enzymes does not always correlate with the strongest zinc-binding affinity, suggesting complex inhibitory mechanisms may be at play. d-nb.info The potential for zinc-binding compounds to cause off-target effects by interacting with the numerous metalloenzymes in human metabolism is a significant consideration in therapeutic development. nih.govd-nb.info

This compound is implicated in processes related to oxidative stress and cellular damage, largely stemming from its metal-chelating capabilities. researchgate.netmdpi.com While chelation can be protective by sequestering redox-active metals like iron, which can catalyze the formation of harmful reactive oxygen species (ROS), the resulting metal-picolinate complexes can also participate in damaging reactions. nih.gov For instance, some studies have noted that while this compound has antioxidant properties, it can also be pro-hemolytic in certain environments, suggesting a complex role in red blood cell stability. researchgate.netresearchgate.net

Oxidative stress is a known factor in accelerating the aging and clearance of red blood cells (eryptosis). researchgate.net Research has explored how this compound might trigger these processes through mechanisms involving oxidative injury. researchgate.net Furthermore, studies on chromium picolinate have raised concerns, suggesting that the this compound moiety itself may contribute to oxidative stress and DNA damage, as this compound alone has been shown to be clastogenic (capable of causing chromosomal breaks). nih.gov This indicates that the interaction of this compound with metal ions can lead to a cascade of cellular events that includes oxidative damage. mdpi.comnih.gov

Chemical Synthesis and Derivatization of Picolinic Acid

Synthetic Pathways and Methodologies

Various synthetic routes have been developed for the production of picolinic acid and its related compounds, each offering specific advantages depending on the desired product and scale.

One-Step Production from 2-Aminophenols

A method for the production of this compound involves the cleavage of the ring of substituted 2-aminophenols catalyzed by enzymes such as aminophenol dioxygenase. asm.org This enzymatic reaction, exemplified by the process in Pseudomonas pseudoalcaligenes strain JS 45, yields a ring fission product that spontaneously rearranges to the corresponding this compound. asm.org This strategy has been explored for the synthesis of substituted picolinic acids. asm.org Another related approach describes the partial conversion of 2-aminophenol (B121084) into this compound during the growth of Burkholderia xenovorans strain LB400, which possesses a functional 2-aminophenol catabolic pathway. ebi.ac.uk

Mitsunobu and Hammick Reactions

This compound can participate in named reactions such as the Mitsunobu and Hammick reactions. wikipedia.org, fishersci.se, chemeurope.com, wikipedia.org, unit.no, wikiwand.com, wikipedia.org, organic-chemistry.org, nottingham.ac.uk, acs.org, researchgate.net

The Mitsunobu reaction is a coupling reaction that converts an alcohol into various functional groups, including esters, using a phosphine (B1218219) (commonly triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate or diisopropyl azodicarboxylate). wikipedia.org, organic-chemistry.org, researchgate.net this compound can function as the acidic component in a Mitsunobu reaction, reacting with alcohols to form picolinate (B1231196) esters. nottingham.ac.uk, acs.org The reaction typically proceeds with inversion of stereochemistry at the alcohol carbon. wikipedia.org, organic-chemistry.org, researchgate.net

The Hammick reaction involves the thermal decarboxylation of α-picolinic acid (or related acids) in the presence of carbonyl compounds (aldehydes or ketones) to form 2-pyridyl-carbinols. chemeurope.com, wikipedia.org, unit.no, wikiwand.com Upon heating, this compound undergoes spontaneous decarboxylation to form a reactive intermediate, which then reacts with the carbonyl compound. chemeurope.com, wikipedia.org, wikiwand.com The scope of the Hammick reaction is primarily limited to acids with a carboxyl group in the α-position relative to the nitrogen atom. wikipedia.org, wikiwand.com

Development of this compound Derivatives

The development of this compound derivatives is driven by the need for molecules with tailored properties for specific applications, such as coordination to metal ions and conjugation with biomolecules. researchgate.net, nih.gov

Synthesis of Novel Derivatives for Coordination and Bioconjugation

This compound and its derivatives are widely used as ligands for complexing metal ions due to their structural and electronic characteristics, forming stable complexes with various metal ions. researchgate.net, nih.gov This property makes them useful in applications such as magnetic resonance imaging contrast agents and radioisotope labeling for therapy. researchgate.net, nih.gov

Recent studies report the synthesis of novel this compound derivatives specifically designed for both coordination and bioconjugation. researchgate.net, nih.gov These derivatives may feature functional groups like benzyl-protected hydroxy groups, which can be removed later via palladium-catalyzed hydrogenolysis. researchgate.net, nih.gov The synthesis of such derivatives requires careful design and execution to ensure the correct molecular structure and functionality for their intended applications, including the ability to conjugate with biomolecules while retaining their metal-chelating capabilities. researchgate.net, nih.gov, scialert.net

Exploration of Structure-Activity Relationships in Derivatives

Structure-Activity Relationship (SAR) studies on this compound derivatives explore how modifications to the chemical structure influence their properties or activities. These studies often involve synthesizing a series of derivatives with variations in substituents on the pyridine (B92270) ring or modifications to the carboxylic acid group and then evaluating their effects nih.govmdpi.com.

Quantum chemical calculations have been employed to evaluate the correlation between structure and properties for this compound derivatives. Such studies can indicate that the electron structure of the molecules, potentially related to ionization potential, plays a role in their observed effects nih.gov.

SAR studies in the context of this compound derivatives have also focused on the impact of substituents on the pyridine ring on various activities. For example, introducing specific aryl-substituted pyrazolyl groups at the 6-position of 2-picolinic acid has been explored to develop compounds with potential herbicidal activity mdpi.comresearchgate.net. These studies involve designing and synthesizing substituted derivatives and assessing their activity, sometimes using computational methods like quantitative structure-activity relationship (QSAR) modeling to understand and predict the effect of structural changes mdpi.com.

Applications of this compound Derivatives as Intermediates

This compound derivatives serve as valuable intermediates in the synthesis of a wide range of chemical compounds, including pharmaceuticals and other fine chemicals ontosight.aiunivook.comgoogle.comgoogle.com. The reactivity of the this compound scaffold, with its pyridine ring and functionalizable carboxylic acid group, makes it a versatile building block.

For example, this compound derivatives have been utilized as intermediates in the synthesis of complex pyridine derivatives google.comgoogle.com. Specifically, certain this compound derivatives have been identified as useful intermediates in the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a compound of interest for potential therapeutic applications google.comgoogle.com. The use of these intermediates can offer advantages in synthetic processes, such as eliminating the need for protecting groups google.com.

Other applications include the use of this compound derivatives in the synthesis of metal complexes and coordination polymers, leveraging the chelating ability of the this compound moiety univook.comresearchgate.net. Derivatives like 4-(methoxycarbonyl)this compound undergo various reactions, including oxidation, reduction, and substitution, making them useful intermediates for further functionalization in organic synthesis .

Crystallization Studies and Solid Forms

Crystallization studies of this compound investigate its solubility and the characteristics of its solid forms, including polymorphism scispace.commdpi.commdpi.comul.pt. Understanding the crystallization behavior is crucial for obtaining solid materials with desired properties and purity scispace.comul.pt.

This compound exhibits varying solubility depending on the solvent and temperature scispace.commdpi.comul.pt. Studies have shown that this compound is highly soluble in water, significantly less soluble in ethanol, and even less soluble in acetonitrile (B52724) at approximately 293 K scispace.commdpi.comul.pt. The solubility generally increases with temperature ul.pt.

Research into the solid forms of this compound has identified the existence of at least two polymorphic forms scispace.commdpi.commdpi.com. Polymorphism refers to the ability of a compound to exist in more than one crystalline structure ul.pt. While two polymorphic forms have been identified, studies have not found evidence of hydrates or solvates of this compound under the investigated crystallization conditions scispace.commdpi.com.

Crystal structure analysis of this compound has been performed using techniques like single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) scispace.commdpi.com. Available crystal structures collected at different temperatures have shown that this compound can crystallize in the monoclinic crystal system with variations in space groups, such as P21/a and C2/c mdpi.com. Solid-state NMR and FTIR spectroscopy have also provided insights into the molecular arrangement within the crystal structure, indicating the co-existence of neutral molecules and zwitterionic forms in the same crystal rhhz.net. This compound molecules in the crystal are linked by hydrogen bonds, forming chain structures rhhz.net.

This compound has also been involved in cocrystallization studies with other compounds, such as dicarboxylic acids, to explore the formation of new solid forms with potentially altered physicochemical properties researchgate.net.

Compound List and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1018 |

| 2-Picoline | 71559 |

| 2-Cyanopyridine | 7096 |

| Potassium permanganate | 24413 |

| Thionyl chloride | 24821 |

| This compound N-oxide | 69986 |

| 4-(Methoxycarbonyl)this compound | 24195037 |

| (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide | 131674352 |

| Nicotinic acid | 938 |

| Isonicotinic acid | 7905 |

| Oxalic acid | 971 |

| Succinic acid | 1110 |

| DL-Tartaric acid | 875 |

| Pimelic acid | 929 |

| Phthalic acid | 1017 |

| Chlorzoxazone | 2756 |

| Catechol | 289 |

| 2-Hydroxymuconic semialdehyde | 5359044 |

| 6-Methylthis compound | 84230 |

| 5-Methylthis compound | 84229 |

| 5-Chlorothis compound | 71026 |

| 3-Methylcatechol | 7955 |

| 4-Methylcatechol | 7956 |

| 4-Chlorocatechol | 123041 |

| Diazomethane | 24643 |

| Trimethylsilyl chloride | 7978 |

| Ethanol | 702 |

| Acetonitrile | 6349 |

| Water | 962 |

Data Table: Solubility of this compound

| Solvent | Temperature (K) | Solubility (g·kg⁻¹) | Source |

| Water | ≈ 293 | ≈ 862.5 | scispace.commdpi.comul.pt |

| Ethanol | ≈ 293 | ≈ 57.1 | scispace.commdpi.comul.pt |

| Acetonitrile | ≈ 293 | ≈ 17.0 | scispace.commdpi.comul.pt |

This table presents solubility data for this compound in different solvents at approximately 293 K. In an interactive format, this table could allow users to sort by solvent or solubility value.

Analytical Methodologies for Picolinic Acid Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of picolinic acid. researchgate.netnih.gov The method's robustness and adaptability make it suitable for various applications, including the analysis of this compound in milk, blood serum, and tissue culture supernatant. researchgate.netnih.gov HPLC methods for this compound often utilize a C18 reversed-phase column for separation. researchgate.netnih.govmdpi.com Detection is commonly achieved using a UV detector, with specific wavelengths chosen to maximize sensitivity for this compound. scribd.comobrnutafaza.hr For instance, a method for analyzing chromium picolinate (B1231196) in supplements used a TSKgel ODS-100V C18 column with UV detection at 264 nm. obrnutafaza.hr Another established HPLC method for this compound estimation uses a C18 column with a mobile phase of methanol (B129727) and water (20:80 ratio) adjusted to pH 2.5, with detection at 264 nm. scribd.com

A study detailing the analysis of 2,3-pyridinedicarboximide (B15084) and its enzymatic conversion product, 3-carbamoyl-α-picolinic acid, also employed HPLC with a Hypersil™ GOLD C18 column and UV detection at 254 nm. chrom-china.com Furthermore, a fluorometric determination method for this compound in human serum involves HPLC separation on a Capcell Pak C18 column followed by post-column UV irradiation to produce fluorescence, which is then measured. researchgate.net This highlights the adaptability of HPLC systems to incorporate various detection strategies to enhance sensitivity and specificity.

Table 1: Examples of HPLC Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18, 250 x 4.6 mm, 5 µm | TSKgel ODS-100V, 5 µm, 4.6 mm ID x 15 cm | Capcell Pak C18 |

| Mobile Phase | Methanol:Water (20:80), pH 2.5 with orthophosphoric acid | Acetonitrile (B52724):Water (10:90) | 0.1 mol/L Sodium Phosphate (pH 3.0) with 3.0 mmol/L Zinc Acetate and 3.5 mmol/L Trimethylamine |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 264 nm | UV at 264 nm | Fluorescence (Excitation: 336 nm, Emission: 448 nm) after post-column UV irradiation |

| Reference | scribd.com | obrnutafaza.hr | researchgate.net |

Ion-Pair Chromatography on C18 Reversed-Phase Columns

Ion-pair chromatography is a powerful variation of reversed-phase HPLC that enhances the retention and separation of ionic compounds like this compound on non-polar stationary phases. technologynetworks.comitwreagents.com This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. technologynetworks.comitwreagents.com The resulting neutral complex exhibits increased hydrophobicity and is better retained on a C18 column. itwreagents.com